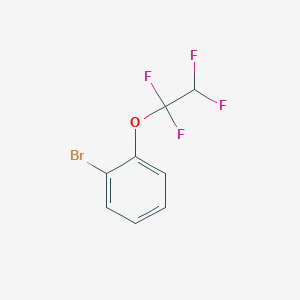

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-3-1-2-4-6(5)14-8(12,13)7(10)11/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGSEHUUSPUFTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC(C(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 883499-00-1

This technical guide provides a comprehensive overview of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document combines established information with projected methodologies based on the known reactivity of structurally similar compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| CAS Number | 883499-00-1 |

| Molecular Formula | C₈H₅BrF₄O |

| Molecular Weight | 273.03 g/mol [1] |

| Boiling Point | 211.1 °C[1] |

| Hazard Statement | Irritant[1] |

Synthesis and Experimental Protocols

Hypothetical Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a potential method for the synthesis of this compound from 2-bromophenol and 1,1,2,2-tetrafluoroethylene under basic conditions.

Materials:

-

2-Bromophenol

-

1,1,2,2-Tetrafluoroethylene

-

Sodium hydride (NaH) or a similar strong base

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Tetrahydrofuran - THF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Purification apparatus (e.g., column chromatography or distillation setup)

Procedure:

-

A solution of 2-bromophenol in the chosen anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

The solution is cooled in an ice bath, and sodium hydride is added portion-wise with careful monitoring of hydrogen gas evolution.

-

The resulting sodium 2-bromophenoxide solution is stirred at room temperature for a specified period to ensure complete deprotonation.

-

1,1,2,2-Tetrafluoroethylene gas is then bubbled through the solution at a controlled rate. The reaction mixture is heated to a temperature appropriate for the solvent (e.g., 60-80 °C for DMF) and maintained for several hours.

-

Reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction is cooled to room temperature and carefully quenched by the slow addition of the quenching solution.

-

The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or distillation to yield this compound.

Caption: Hypothetical Williamson Ether Synthesis Pathway.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorinated moieties, such as the 1,1,2,2-tetrafluoroethoxy group, is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The bromine atom on the aromatic ring of this compound serves as a versatile synthetic handle for various cross-coupling reactions, enabling the construction of more complex molecules.

Hypothetical Experimental Workflow: Suzuki-Miyaura Cross-Coupling

This workflow illustrates the potential use of this compound as a building block in a Suzuki-Miyaura cross-coupling reaction to synthesize a novel biaryl compound, a common scaffold in drug discovery.

Objective: To synthesize a novel biaryl compound by coupling this compound with a boronic acid derivative.

Materials:

-

This compound

-

A selected arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Standard reaction and purification equipment

Procedure:

-

Reaction Setup: In a reaction vessel, this compound, the arylboronic acid, palladium catalyst, and base are combined in the chosen solvent system.

-

Inert Atmosphere: The vessel is purged with an inert gas to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring: The reaction mixture is heated to reflux and monitored for completion using TLC or LC-MS.

-

Work-up: After the reaction is complete, the mixture is cooled, and the organic layer is separated. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Biological Screening: The synthesized biaryl compound can then be subjected to a battery of in vitro and in vivo assays to evaluate its biological activity.

References

Technical Guide: Synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a valuable intermediate in the development of novel pharmaceuticals and advanced materials. The synthetic approach is based on the tetrafluoroethylation of 2-bromophenol, a method that offers a practical and efficient route to the target compound.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process commencing with the readily available starting material, 2-bromophenol. The pathway involves the initial formation of an intermediate, 1-bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene, followed by a reduction to yield the final product.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of aryl tetrafluoroethyl ethers from phenols.[1]

Step 1: Synthesis of 1-Bromo-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzene

This step involves the nucleophilic substitution of 1,2-dibromotetrafluoroethane with 2-bromophenol in the presence of cesium carbonate as a base and dimethyl sulfoxide as the solvent.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromophenol | C₆H₅BrO | 173.01 | 100 | 17.30 g |

| 1,2-Dibromotetrafluoroethane | C₂Br₂F₄ | 259.82 | 200 | 51.96 g |

| Cesium Carbonate | Cs₂CO₃ | 325.82 | 150 | 48.87 g |

| Dimethyl Sulfoxide (DMSO), dry | C₂H₆OS | 78.13 | - | 100 mL |

| Deionized Water | H₂O | 18.02 | - | 300 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 400 mL |

Procedure:

-

To a mechanically stirred solution of 2-bromophenol (17.30 g, 100 mmol) and 1,2-dibromotetrafluoroethane (51.96 g, 200 mmol) in dry DMSO (100 mL), add cesium carbonate (48.87 g, 150 mmol).

-

Heat the reaction mixture to 50°C under a nitrogen atmosphere and maintain stirring for 13 hours.

-

After cooling to room temperature, add deionized water (300 mL) and dichloromethane (300 mL).

-

Stir the resulting mixture for 15 minutes.

-

Separate the organic phase and extract the aqueous phase with dichloromethane (100 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude intermediate product.

Step 2: Synthesis of this compound

The intermediate from Step 1 is reduced using zinc dust in acetic acid to yield the final product.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Crude Intermediate from Step 1 | C₈H₄Br₂F₄O | 351.92 | ~50 | - |

| Zinc Dust | Zn | 65.38 | 150 | 9.81 g |

| Acetic Acid | C₂H₄O₂ | 60.05 | - | 50 mL |

| Deionized Water | H₂O | 18.02 | - | 150 mL |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |

| Celite | - | - | - | - |

Procedure:

-

Dissolve the crude intermediate (~50 mmol) in acetic acid (50 mL) and heat the solution to 50°C.

-

Add zinc dust (9.81 g, 150 mmol) portion-wise to the solution.

-

Stir the reaction mixture at 50°C for 1 hour.

-

After cooling to room temperature, add deionized water (150 mL) and dichloromethane (100 mL).

-

Stir the mixture for 30 minutes and then filter through a pad of Celite.

-

Separate the organic phase from the filtrate and wash with saturated sodium bicarbonate solution until neutral.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of the target compound.

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis. Please note that the yield and purity are estimates based on similar reactions and may vary.[1]

| Parameter | Value | Method of Determination |

| Step 1: Intermediate | ||

| Theoretical Yield | ~17.6 g (based on 50 mmol) | Stoichiometric Calculation |

| Actual Yield | (To be determined experimentally) | Gravimetric Analysis |

| Purity | (To be determined experimentally) | GC-MS, ¹H NMR, ¹⁹F NMR |

| Step 2: Final Product | ||

| Theoretical Yield | ~13.65 g (based on 50 mmol) | Stoichiometric Calculation |

| Overall Yield (estimated) | 60-70% | Gravimetric Analysis |

| Final Purity | >98% | GC-MS, ¹H NMR, ¹⁹F NMR |

| Boiling Point | 211.1°C (predicted) | - |

| Molecular Weight | 273.03 g/mol | Mass Spectrometry |

Characterization

The structure and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the presence and integration of aromatic and the -OCHF₂ protons.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

¹⁹F NMR: To characterize the tetrafluoroethoxy group.

-

GC-MS: To determine the purity and confirm the molecular weight of the compound.

This comprehensive guide provides a robust framework for the successful synthesis of this compound. Researchers are advised to adhere to all standard laboratory safety procedures when handling the reagents and performing the reactions described herein.

References

Technical Guide: Physical Properties of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The information is intended to support research, development, and safety protocols involving this substance.

Core Physical Properties

This compound, with the CAS number 883499-00-1, is a halogenated aromatic ether.[1] Its structure, featuring a bromine atom and a tetrafluoroethoxy group on a benzene ring, makes it a subject of interest in synthetic chemistry and materials science. The physical characteristics of this compound are crucial for its handling, reaction setup, and safety considerations.

Based on available data, the compound is a liquid at room temperature and is classified as an irritant.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative physical properties that have been reported for this compound.

| Physical Property | Value | Reference |

| Molecular Formula | C₈H₅BrF₄O | [1][2] |

| Molecular Weight | 273.03 g/mol | [1][2] |

| Boiling Point | 211.1 °C | [1] |

| Density | 1.621 g/cm³ | [1] |

| Flash Point | 100.2 °C | [1] |

| Melting Point | Not available | |

| Refractive Index | Not available |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not specifically published. However, standard methodologies for organic compounds would be employed. Below are generalized procedures for the key experiments.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is distillation .

-

Apparatus Setup : A distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation : A small volume of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating : The sample is gradually heated.

-

Data Collection : The temperature is recorded when the liquid is boiling, and the vapor is condensing on the thermometer bulb, with a steady temperature reading indicating the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance. For a liquid like this compound, a pycnometer is often used for accurate measurement.

-

Pycnometer Preparation : A clean, dry pycnometer of a known volume is weighed.

-

Sample Filling : The pycnometer is filled with the sample, ensuring no air bubbles are trapped. The temperature of the sample is allowed to equilibrate to a specific, recorded temperature (e.g., 20 °C or 25 °C).

-

Weighing : The filled pycnometer is weighed.

-

Calculation : The mass of the sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer.

Flash Point Determination

The flash point is the lowest temperature at which a volatile substance can vaporize to form an ignitable mixture with air. A Pensky-Martens closed-cup tester is a standard apparatus for this measurement.

-

Sample Introduction : A specified volume of the sample is placed in the test cup of the apparatus.

-

Heating : The sample is heated at a slow, constant rate while being stirred.

-

Ignition Test : At regular temperature intervals, a small flame is introduced into the vapor space above the liquid.

-

Observation : The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

Caption: A generalized workflow for the synthesis, purification, and physical property characterization of a chemical compound.

Safety and Handling

Given that this compound is classified as an irritant, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information with established chemical principles and data from structurally related compounds to offer a thorough and practical resource.

Chemical Structure and Properties

This compound is a substituted benzene ring containing both a bromine atom and a tetrafluoroethoxy group at the ortho position.

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 883499-00-1 | Supplier Data |

| Molecular Formula | C₈H₅BrF₄O | --- |

| Molecular Weight | 273.03 g/mol | Calculated |

| Boiling Point | 211.1 °C | Supplier Data |

| Appearance | Predicted: Colorless to light yellow liquid | General properties of similar compounds |

| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) | General properties of similar compounds |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of 2-(1,1,2,2-Tetrafluoroethoxy)phenol

This step is a variation of the Williamson ether synthesis, where the sodium salt of 2-bromophenol is reacted with tetrafluoroethylene.

-

Materials:

-

2-Bromophenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrafluoroethylene (TFE) gas

-

Hydrochloric acid (HCl), 1 M aqueous solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-bromophenol (1.0 equivalent) in anhydrous DMF via the dropping funnel.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

-

Bubble tetrafluoroethylene gas (1.2 equivalents) through the solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cautiously quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~5 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(1,1,2,2-tetrafluoroethoxy)phenol.

-

Step 2: Synthesis of this compound

This step involves the electrophilic aromatic substitution (bromination) of the activated phenol derivative.

-

Materials:

-

2-(1,1,2,2-Tetrafluoroethoxy)phenol

-

Molecular bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid or a suitable inert solvent (e.g., dichloromethane)

-

Optional: Iron(III) bromide (FeBr₃) catalyst

-

Aqueous sodium thiosulfate solution

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 2-(1,1,2,2-tetrafluoroethoxy)phenol (1.0 equivalent) in acetic acid in a round-bottom flask.

-

Slowly add a solution of bromine (1.05 equivalents) in acetic acid to the reaction mixture at room temperature. The reaction is typically rapid.

-

Stir the mixture for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Extract the product with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Spectral Data (Predicted)

As experimental spectra for this compound are not publicly available, the following data has been predicted using computational models and analysis of similar structures.

Table 2: Predicted NMR and Mass Spectrometry Data

| Data Type | Predicted Values |

| ¹H NMR (500 MHz, CDCl₃) | δ 7.60 (dd, J = 8.0, 1.5 Hz, 1H), 7.35 (td, J = 8.0, 1.5 Hz, 1H), 7.10 (td, J = 8.0, 1.5 Hz, 1H), 6.95 (dd, J = 8.0, 1.5 Hz, 1H), 6.05 (tt, J = 53.0, 4.0 Hz, 1H, -CF₂H). |

| ¹³C NMR (125 MHz, CDCl₃) | δ 152.0 (C-O), 134.0 (C-Br), 129.0 (Ar-CH), 125.0 (Ar-CH), 122.0 (Ar-CH), 115.0 (Ar-CH), 118.0 (t, J = 250 Hz, -CF₂-), 108.0 (t, J = 250 Hz, -CF₂H). |

| Mass Spectrum (EI) | m/z (%): 274/272 (M⁺, 100/98), 223/221 (M-CF₂H, 40/39), 173 (M-Br-CF₂, 20), 145 (M-Br-CF₂-CO, 15), 94 (C₆H₄O, 30), 75 (C₆H₃, 25). The presence of bromine will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1. |

| IR Spectroscopy (liquid film) | ν (cm⁻¹): 3100-3000 (Ar C-H stretch), 1600-1450 (Ar C=C stretch), 1250-1200 (Ar-O stretch), 1150-1050 (C-F stretch), 800-700 (Ar C-H bend). |

Applications in Drug Development

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key pharmacokinetic and pharmacodynamic properties. The tetrafluoroethoxy group in this compound can significantly influence its biological profile.

-

Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making fluorinated compounds less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability.

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Binding Affinity: The highly electronegative fluorine atoms can alter the electronic properties of the benzene ring and participate in favorable interactions (e.g., hydrogen bonds, dipole-dipole interactions) with target proteins, potentially increasing binding affinity and potency.

-

Synthetic Handle: The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of a wide chemical space in lead optimization.

General Workflow in Drug Discovery

The following diagram illustrates a general workflow for how a fragment like this compound could be utilized in a drug discovery program.

Technical Guide: 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a plausible synthetic approach, and discusses its potential applications based on the characteristics of structurally related molecules.

Core Compound Properties

This compound is a halogenated organic compound with the molecular formula C₈H₅BrF₄O. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 273.03 g/mol | [1] |

| Boiling Point | 211.1 °C | [1] |

| Density | 1.621 g/mL | |

| CAS Number | 883499-00-1 |

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible approach to synthesize this compound involves the Williamson ether synthesis. This method would entail the reaction of 2-bromophenol with a suitable tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl triflate or a similar reactive species, in the presence of a base.

Alternatively, the introduction of the bromine atom could be achieved via electrophilic bromination of 2-(1,1,2,2-tetrafluoroethoxy)benzene. The directing effects of the tetrafluoroethoxy group would need to be considered to ensure the desired regioselectivity.

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

The structural confirmation of this compound would rely on standard analytical techniques. The expected spectral data are outlined in the table below.

| Analytical Technique | Expected Observations |

| ¹H NMR | Aromatic protons would appear as a complex multiplet in the aromatic region (approx. 7.0-7.8 ppm). A triplet of triplets is expected for the proton of the -OCHF₂ group due to coupling with the adjacent fluorine atoms. |

| ¹³C NMR | Aromatic carbons would be observed in the range of 110-160 ppm. The carbon atoms attached to the bromine and oxygen will be deshielded. The carbons of the tetrafluoroethoxy group will show characteristic splitting patterns due to C-F coupling. |

| ¹⁹F NMR | Two distinct signals are expected for the two different fluorine environments in the tetrafluoroethoxy group, likely appearing as complex multiplets due to F-F and F-H coupling. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br isotopes) for the molecular ion and any bromine-containing fragments. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would be observed for C-H stretching of the aromatic ring, C-O-C stretching of the ether linkage, and strong C-F stretching vibrations. |

Potential Applications in Drug Discovery and Materials Science

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance various pharmacokinetic and physicochemical properties.[2] The tetrafluoroethoxy group in this compound can improve metabolic stability, increase lipophilicity, and potentially enhance binding affinity to biological targets.[3]

The presence of the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of more complex molecular architectures.[4] This makes this compound a valuable building block for the synthesis of novel pharmaceutical candidates.

In materials science, the introduction of fluorinated moieties can impart desirable properties such as thermal stability, chemical resistance, and altered electronic characteristics, making this compound a potential precursor for the development of advanced polymers and functional materials.[3]

Caption: Logical relationships of potential applications for the core compound.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes only and is based on currently available scientific literature and chemical principles. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

An In-depth Technical Guide to 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry, materials science, and organic synthesis. The incorporation of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of the benzene ring, including its lipophilicity, metabolic stability, and electronic characteristics. This makes it a valuable building block for the synthesis of novel compounds with tailored properties. This technical guide provides a summary of the available information on this compound, including its chemical properties and a theoretical synthetic approach.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₈H₅BrF₄O | - |

| Molecular Weight | 273.03 g/mol | - |

| Boiling Point | 211.1 °C | [1] |

| CAS Number | Not consistently available; isomers have distinct CAS numbers. |

Experimental Protocols

Theoretical Synthesis: Williamson Ether Synthesis

A potential method for the synthesis of this compound is the Williamson ether synthesis. This would involve the reaction of 2-bromophenol with a suitable 1,1,2,2-tetrafluoroethylating agent.

Reaction Scheme:

Proposed Experimental Workflow:

-

Deprotonation of Phenol: 2-bromophenol would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide, acetonitrile) to form the corresponding phenoxide.

-

Nucleophilic Substitution: A tetrafluoroethylating agent, such as 1,1,2,2-tetrafluoroethyl tosylate or a similar reactive species, would be added to the reaction mixture.

-

Reaction Conditions: The reaction would likely require heating to facilitate the nucleophilic substitution.

-

Workup and Purification: Upon completion, the reaction would be quenched, and the product extracted with an organic solvent. Purification would likely be achieved through column chromatography.

It is crucial to note that this is a theoretical protocol and would require optimization of reaction conditions, reagents, and purification methods.

Caption: Theoretical workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

There is currently no specific information in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, fluorinated aromatic compounds are of significant interest in drug discovery. The introduction of fluorine can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of molecules to biological targets. Therefore, it is plausible that this compound could be used as a building block for the synthesis of biologically active molecules.

Logical Relationships in a Drug Discovery Context

The utility of this compound in a drug discovery program would likely involve its use as a chemical intermediate. The following diagram illustrates the logical flow of its potential application.

Caption: Logical workflow for the application of the title compound in drug discovery.

Summary and Future Directions

This compound is a commercially available chemical intermediate with potential for use in various fields of chemical research. While detailed experimental and biological data are currently lacking in the public domain, its structure suggests utility as a building block for the synthesis of more complex molecules. Future research efforts could focus on the development and publication of robust synthetic protocols, a thorough investigation of its reactivity, and exploration of its potential as a scaffold in the design of new pharmaceuticals and functional materials. The collection and dissemination of spectroscopic data would also be of significant value to the scientific community.

References

Spectral Data Analysis of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene (CAS No. 883499-00-1) is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The introduction of the 1,1,2,2-tetrafluoroethoxy group can significantly alter the physicochemical properties of the parent bromobenzene molecule, including its lipophilicity, metabolic stability, and electronic characteristics. This technical guide provides a summary of the currently available spectral data for this compound and outlines standard experimental protocols for its characterization.

Predicted and Comparative Spectral Data

Due to the lack of direct experimental data, the following tables summarize expected spectral characteristics based on data from its isomers, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | m | 1H | Ar-H |

| ~ 7.2 - 7.4 | m | 2H | Ar-H |

| ~ 6.9 - 7.1 | m | 1H | Ar-H |

| ~ 6.0 - 6.5 | tt | 1H | -OCHF₂ |

Note: The chemical shifts of the aromatic protons (Ar-H) are estimations and will be influenced by the ortho-position of the electron-withdrawing tetrafluoroethoxy group. The proton of the -OCHF₂ group is expected to show a triplet of triplets due to coupling with the geminal and vicinal fluorine atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 155 | C-O |

| ~ 130 - 135 | Ar-C |

| ~ 125 - 130 | Ar-C |

| ~ 120 - 125 | Ar-C |

| ~ 115 - 120 | C-Br |

| ~ 110 - 115 (t) | -CF₂- |

| ~ 105 - 110 (t) | -OCHF₂ |

Note: The carbon signals of the tetrafluoroethoxy group will appear as triplets due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -85 to -95 | t | -CF₂- |

| ~ -130 to -140 | d | -OCHF₂ |

Note: Chemical shifts are relative to a standard such as CFCl₃. The multiplicities arise from F-F coupling.

Table 4: Predicted Infrared (IR) Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C stretch (aromatic) |

| 1300 - 1000 | Strong | C-F stretch |

| 1250 - 1200 | Strong | C-O-C stretch (aryl ether) |

| 750 - 700 | Strong | C-Br stretch |

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 272/274 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 193 | [M - Br]⁺ |

| 173 | [M - OCHF₂CF₂]⁺ |

| 157 | [C₆H₄Br]⁺ |

Note: The molecular ion will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum.

-

Typical parameters: wide spectral width (e.g., -250 to 50 ppm), relaxation delay of 1-2 seconds.

-

Use an appropriate fluorine-containing reference standard.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat (liquid): Place a drop of the neat liquid between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum (empty sample compartment).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquisition:

-

EI-MS: Introduce the sample via a direct insertion probe or a GC inlet. This method is useful for observing fragmentation patterns.

-

ESI-MS: Infuse the sample solution directly into the ESI source. This is a softer ionization technique, often showing a prominent molecular ion peak.

-

Acquire data over a suitable mass range (e.g., m/z 50-500).

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized compound like this compound.

Caption: Workflow for Compound Characterization.

Conclusion

While direct experimental spectral data for this compound remains elusive in the public domain, this guide provides a framework for its characterization. By utilizing the provided general experimental protocols and comparing the obtained data with the predicted values and data from its isomers, researchers can confidently elucidate and confirm the structure of this and similar novel fluorinated compounds. The systematic application of modern spectroscopic techniques is paramount for the advancement of research and development in the chemical sciences.

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this document leverages spectral data from analogous structures and established principles of NMR spectroscopy to forecast the chemical shifts, coupling constants, and signal multiplicities. This guide is intended to assist researchers in the structural elucidation and characterization of this and related fluorinated aromatic compounds.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to the aromatic protons and the single proton of the tetrafluoroethoxy group. The chemical environment of each proton is unique, leading to a distinct pattern of signals.

Predicted Data

The anticipated ¹H NMR data are summarized in the table below. These predictions are based on the analysis of substituent effects and data from analogous compounds, such as 2-bromoanisole for the aromatic region and various fluoroethers for the aliphatic proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-6 | 7.60 - 7.70 | Doublet of doublets (dd) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |

| H-3 | 7.35 - 7.45 | Doublet of doublets (dd) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |

| H-4 | 7.15 - 7.25 | Triplet of doublets (td) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |

| H-5 | 6.95 - 7.05 | Triplet of doublets (td) | Jortho ≈ 7.5 - 8.0 Hz, Jmeta ≈ 1.5 - 2.0 Hz | 1H |

| -OCHF₂ | 6.30 - 6.60 | Triplet (t) | JHF ≈ 50 - 55 Hz | 1H |

Rationale for Predictions

-

Aromatic Protons (H-3, H-4, H-5, H-6): The chemical shifts of the aromatic protons are predicted based on the spectrum of 2-bromoanisole, with adjustments for the electron-withdrawing nature of the tetrafluoroethoxy group. The bromine atom and the ether linkage are ortho to each other, leading to a complex splitting pattern for the four adjacent aromatic protons. Each proton is expected to couple with its ortho and meta neighbors, resulting in doublet of doublets or triplet of doublets multiplicities. The proton ortho to the bromine (H-6) is expected to be the most deshielded and appear at the lowest field.

-

Tetrafluoroethoxy Proton (-OCHF₂): The proton of the difluoromethyl group is significantly deshielded due to the presence of two highly electronegative fluorine atoms and the adjacent oxygen atom. Its chemical shift is predicted to be in the range of 6.30 - 6.60 ppm. This proton will be coupled to the two adjacent fluorine atoms, resulting in a triplet with a large coupling constant (JHF) typically in the range of 50-55 Hz.

Experimental Protocols

The following section outlines a general methodology for acquiring the ¹H NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: A deuterated solvent that can dissolve the compound should be used. Chloroform-d (CDCl₃) is a common choice for many organic compounds.

-

Sample Concentration: Dissolve approximately 5-10 mg of the solid compound or 5-10 µL of the liquid compound in 0.5-0.7 mL of the deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically used.

-

Number of Scans: 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally appropriate.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for observing all expected proton signals.

-

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a spectrum using Fourier transformation.

-

Phasing and Baseline Correction: The spectrum should be properly phased and the baseline corrected.

-

Referencing: The chemical shifts should be referenced to the TMS signal at 0.00 ppm.

-

Integration: The integral of each signal should be determined to establish the relative number of protons.

-

Visualizations

Predicted ¹H NMR Signaling Pathway

The following diagram illustrates the predicted proton environments and their spin-spin coupling interactions in this compound.

Caption: Predicted ¹H NMR coupling network for this compound.

Experimental Workflow

The logical flow of acquiring and processing the ¹H NMR spectrum is depicted below.

Caption: General workflow for ¹H NMR spectroscopic analysis.

This guide provides a robust prediction and a standardized protocol for the ¹H NMR analysis of this compound. Researchers can use this information as a benchmark for their experimental findings and for the structural verification of this and related molecules.

A Predictive In-Depth Technical Guide to the 13C NMR of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 1-bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. Due to the absence of readily available experimental data for this specific compound, this guide leverages established NMR principles and data from analogous structures to forecast the chemical shifts, multiplicities, and carbon-fluorine (C-F) coupling constants. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis, aiding in the identification and characterization of this and structurally related molecules.

Predicted 13C NMR Data

The predicted 13C NMR data for this compound is summarized in the table below. The predictions are based on the analysis of substituent effects on the benzene ring and known data for similar fluorinated ether compounds. The aromatic carbons are numbered starting from the carbon bearing the bromine atom as C1.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted C-F Coupling Constants (J, Hz) |

| Aromatic Carbons | |||

| C1 (C-Br) | ~112 | Doublet of Triplets (dt) | 3JCF ≈ 4 Hz, 4JCF ≈ 1 Hz |

| C2 (C-O) | ~150 | Triplet of Doublets (td) | 2JCF ≈ 30 Hz, 3JCF ≈ 5 Hz |

| C3 | ~116 | Doublet (d) | 4JCF ≈ 2 Hz |

| C4 | ~129 | Singlet (s) | - |

| C5 | ~125 | Doublet (d) | 5JCF ≈ 1 Hz |

| C6 | ~123 | Doublet of Triplets (dt) | 3JCF ≈ 5 Hz, 4JCF ≈ 1 Hz |

| Tetrafluoroethoxy Carbons | |||

| -O-C F2- | ~118 | Triplet (t) | 1JCF ≈ 280 Hz |

| -C HF2 | ~110 | Triplet (t) | 1JCF ≈ 250 Hz |

Interpretation and Logical Relationships

The following diagram illustrates the predicted coupling interactions between the carbon and fluorine atoms in this compound, which give rise to the complex multiplicities in the 13C NMR spectrum.

Caption: Predicted C-F coupling pathways in this compound.

Experimental Protocol for 13C NMR Acquisition

For the successful acquisition of a 13C NMR spectrum of a fluorinated aromatic compound such as this compound, the following detailed protocol is recommended:

1. Sample Preparation:

-

Solvent: Choose a deuterated solvent that provides good solubility for the compound and has minimal overlapping signals in the region of interest. Deuterated chloroform (CDCl3) or deuterated acetone ((CD3)2CO) are common choices.

-

Concentration: Prepare a solution with a concentration of 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Add a small drop of TMS to the NMR tube.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

-

Nucleus: 13C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time (AQ): 1.0 - 2.0 seconds. A longer acquisition time will provide better resolution.

-

Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer relaxation delay is crucial for obtaining quantitative data, especially for quaternary carbons and carbons coupled to fluorine, which often have longer relaxation times.

-

Number of Scans (NS): 1024 - 4096 scans, or more, depending on the sample concentration. A higher number of scans will improve the signal-to-noise ratio.

-

Spectral Width (SW): 200 - 250 ppm. This range should be sufficient to cover both the aromatic and aliphatic regions, including the highly deshielded carbons of the tetrafluoroethoxy group.

-

Temperature: 298 K (25 °C).

3. Proton Decoupling:

-

Utilize broadband proton decoupling to simplify the spectrum by removing C-H couplings. This will result in singlets for carbons not coupled to fluorine.

4. Considerations for Fluorine Coupling:

-

Standard proton-decoupled 13C NMR spectra of fluorinated compounds can be complex due to C-F couplings.[1]

-

If the resulting spectrum is overly complex and difficult to interpret, consider acquiring a 13C spectrum with both proton and fluorine decoupling (13C{1H, 19F}). This requires a spectrometer equipped with a probe capable of triple resonance, but will result in a spectrum with only singlets for each carbon, greatly simplifying the assignment of chemical shifts.[1]

5. Data Processing:

-

Apply an exponential multiplication with a line broadening factor of 0.3 - 1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Prediction

The prediction of the 13C NMR spectrum follows a logical workflow that integrates data from various sources.

References

An In-depth Technical Guide to the Predicted Mass Spectrum of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrum and fragmentation pathway of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. As of the compilation of this document, publicly available experimental mass spectral data for this specific compound is limited. Therefore, this guide leverages established principles of mass spectrometry and the known fragmentation patterns of structurally related brominated and fluorinated aromatic compounds to provide a robust theoretical framework for its mass spectrometric behavior. This information is intended to be a valuable resource for substance identification, structural elucidation, and for anticipating the compound's behavior under mass spectrometric analysis.

Predicted Mass Spectrometry Data

The fragmentation of this compound under electron ionization is expected to generate a series of characteristic ions. A key feature of the mass spectrum will be the isotopic signature of bromine, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This will result in doublet peaks (M⁺ and M⁺+2) for all bromine-containing fragments, with approximately equal intensity.

The predicted major ions, their mass-to-charge ratios (m/z), and the proposed fragmentation steps are summarized in the table below. The m/z values are calculated using the most abundant isotopes (⁷⁹Br).

| m/z (for ⁷⁹Br) | Proposed Ion Structure | Fragmentation Step | Notes |

| 290 | [C₈H₅⁷⁹BrF₄O]⁺• | Molecular Ion (M⁺•) | The molecular ion peak will appear as a doublet at m/z 290 and 292. |

| 211 | [C₇H₅⁷⁹BrO]⁺• | Loss of •CHF₂ | Cleavage of the C-C bond in the tetrafluoroethoxy group. |

| 183 | [C₇H₄⁷⁹Br]⁺ | Loss of •CHO | Subsequent loss of a formyl radical from the m/z 211 fragment. |

| 171 | [C₆H₄⁷⁹Br]⁺ | Loss of CO from [C₇H₄BrO]⁺ | Decarbonylation of an intermediate ion. |

| 155 | [C₆H₄O]⁺• | Loss of •Br and •CHF₂ and rearrangement | Loss of the bromine radical and the difluoromethyl radical. |

| 103 | [C₂HF₂O]⁺ | Cleavage of the O-aryl bond | Formation of the tetrafluoroethoxy cation. |

| 92 | [C₆H₄]⁺• | Loss of •Br from [C₆H₄Br]⁺ | Formation of the benzyne radical cation. |

| 77 | [C₆H₅]⁺ | Loss of H from C₆H₄ and rearrangement | Phenyl cation. |

| 51 | [C₄H₃]⁺ | Fragmentation of the aromatic ring | A common fragment from benzene derivatives. |

Experimental Protocols

A standard method for obtaining the mass spectrum of a semi-volatile compound such as this compound would be Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Dissolve a pure sample of this compound in a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

2. Gas Chromatography (GC) Conditions:

-

Inlet: Split/splitless injector, typically operated at 250°C. A split injection is often used to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl methylpolysiloxane).

-

Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp up to a higher temperature (e.g., 280°C) at a rate of 10-20°C/min, and hold for several minutes to ensure elution of the compound.

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard electron energy of 70 eV.

-

Ion Source Temperature: Typically maintained around 230°C.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

Scan Range: A mass range of m/z 40-400 would be appropriate to capture the molecular ion and the expected fragments.

-

Data Acquisition: The instrument would be set to acquire data in full scan mode to obtain the complete mass spectrum.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under electron ionization.

Caption: Predicted EI fragmentation of this compound.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a fluorinated aromatic compound with increasing significance as a versatile intermediate in pharmaceutical and materials science research. Due to the limited availability of a specific Material Safety Data Sheet (MSDS) for this compound, this guide extrapolates critical safety information from structurally similar halogenated and fluorinated aromatic compounds, alongside established best practices for laboratory safety.

Compound Profile and Hazard Identification

Table 1: Physicochemical and Hazard Data

| Property | Value | Source/Analogy |

| Chemical Formula | C₈H₅BrF₄O | - |

| Molecular Weight | 273.03 g/mol | - |

| Boiling Point | 211.1 °C | Matrix Scientific[1] |

| Appearance | Not specified (likely a liquid) | Analogy to similar compounds |

| Primary Hazards | Irritant | Matrix Scientific[1] |

| GHS Hazard Statements (Inferred) | H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H302: Harmful if swallowed. | Analogy to similar compounds[2] |

| GHS Precautionary Statements (Inferred) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Analogy to similar compounds[2] |

Prudent Practices for Safe Handling and Storage

Given the inferred hazards, a cautious and well-documented approach to handling this compound is imperative. The following protocols are based on standard operating procedures for halogenated organic compounds.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to minimize exposure.

Engineering Controls and Work Environment

All manipulations of this compound should be conducted in a well-ventilated laboratory, with primary handling occurring within a certified chemical fume hood.

Storage and Disposal

Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Containers should be tightly sealed and clearly labeled. All waste containing this compound must be disposed of as halogenated organic waste, following institutional and local regulations.

Experimental Protocols: A General Framework

While specific experimental procedures involving this compound are not widely published, the following general protocol for handling halogenated aromatic compounds in a research setting should be adapted for any specific synthesis or reaction.

Table 2: General Experimental Protocol for Handling

| Step | Procedure | Rationale |

| 1. Pre-Experiment Preparation | - Review the safety information for all reactants and solvents.- Ensure all necessary PPE is available and in good condition.- Verify the functionality of the chemical fume hood and emergency equipment (safety shower, eyewash station). | Proactive hazard assessment and mitigation. |

| 2. Compound Handling | - Conduct all transfers and manipulations of the compound within a chemical fume hood.- Use appropriate, clean, and dry glassware.- Avoid inhalation of vapors and direct contact with skin and eyes. | Minimize exposure to potentially harmful vapors and prevent accidental contact. |

| 3. Reaction Setup | - Set up the reaction apparatus securely within the fume hood.- If heating is required, use a heating mantle with a temperature controller. Avoid open flames. | Ensure stable and controlled reaction conditions to prevent accidents. |

| 4. Post-Reaction Workup | - Quench the reaction carefully, being mindful of any potential exotherms.- Perform extractions and washes within the fume hood.- Collect all aqueous and organic waste in appropriately labeled halogenated waste containers. | Safe handling of the reaction mixture and proper waste segregation. |

| 5. Decontamination and Cleanup | - Decontaminate all glassware that came into contact with the compound using an appropriate solvent.- Clean the work area within the fume hood thoroughly.- Remove and dispose of gloves properly. Wash hands thoroughly with soap and water. | Prevent cross-contamination and ensure a clean and safe workspace. |

Hazard Mitigation and Emergency Procedures

A clear understanding of emergency procedures is critical. The following diagram outlines the logical steps for mitigating exposure and responding to spills.

In case of personal exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

This compound presents a profile of moderate, manageable hazards typical of many halogenated aromatic compounds. Adherence to the principles of prudent laboratory practice, including the consistent use of appropriate personal protective equipment, reliance on engineering controls, and a thorough understanding of emergency procedures, is paramount for its safe utilization in research and development. As more specific data for this compound becomes available, this guide will be updated to reflect the most current safety and handling information.

References

An In-depth Technical Guide on 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

Disclaimer: The following information is a technical guide compiled from data on structurally similar compounds and general chemical safety principles. As of the date of this document, a specific Material Safety Data Sheet (MSDS) for 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene was not publicly available. Researchers, scientists, and drug development professionals should handle this compound with extreme caution, assuming it may be hazardous, and perform a thorough risk assessment before use. The data presented for analogs should be considered indicative and not a direct substitute for experimental data on the target compound.

This guide provides an overview of the anticipated properties, safety considerations, and handling protocols for this compound, based on an analysis of its structural analogs.

Chemical and Physical Properties

The exact physical and chemical properties of this compound are not documented in the searched resources. However, by examining its isomers, 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene and 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene, we can infer its likely characteristics. The presence of the brominated benzene ring and the highly fluorinated ethoxy group will govern its properties. Fluorination is known to significantly impact lipophilicity, metabolic stability, and boiling point.

Table 1: Comparison of Properties for Structural Analogs

| Property | 1-Bromo-3-(1,1,2,2-tetrafluoroethoxy)benzene[1] | 1-Bromo-4-(1,1,2,2-tetrafluoroethoxy)benzene | Other Related Compounds |

| CAS Number | 527751-45-7 | 68834-05-9 | - |

| Molecular Formula | C₈H₅BrF₄O | C₈H₅BrF₄O | - |

| Molecular Weight | 273.02 g/mol | - | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: 259.00 g/mol [2] |

| Purity | - | 98% | 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: 97% |

| Boiling Point | - | - | 4-Bromobenzotrifluoride: 154 - 155 °C |

| Density | - | - | 4-Bromobenzotrifluoride: 1.607 g/cm³ at 25 °C |

| InChI Key | - | VKJYIOCMIHTAET-UHFFFAOYSA-N | - |

Hazard Identification and Safety Precautions

A comprehensive toxicological profile for this compound is not available. However, based on the hazard statements for related compounds, it is prudent to assume that this chemical may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. The benzene core also suggests the potential for more severe long-term health effects, as benzene itself is a known human carcinogen that can cause genetic defects and damage to organs through prolonged or repeated exposure[3][4].

Table 2: GHS Hazard Statements for Analogous Compounds

| Compound | GHS Hazard Statements |

| 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene[2] | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) |

| 4-Bromobenzotrifluoride | H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H319 (Causes serious eye irritation) |

| 1-Bromo-4-(trifluoromethoxy)benzene[5] | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| (2-Bromoethyl)benzene | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) |

| 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene[6] | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Benzene[3] | H225 (Highly flammable liquid and vapor), H304 (May be fatal if swallowed and enters airways), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H340 (May cause genetic defects), H350 (May cause cancer), H372 (Causes damage to organs (Blood) through prolonged or repeated exposure) |

Recommended Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear flame-retardant, antistatic protective clothing and chemically resistant gloves.

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Immediately remove contaminated clothing.

Experimental Protocols and Handling

While specific experimental protocols involving this compound are not available, a general workflow for handling and use in a research setting can be established based on standard laboratory practices for similar chemicals.

General Laboratory Handling Workflow

Caption: General workflow for handling potentially hazardous chemicals.

Detailed Methodologies:

-

Risk Assessment: Before any work begins, conduct a thorough risk assessment for all chemicals and procedures involved.

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, a face shield, chemically resistant gloves, and a lab coat.

-

Fume Hood Preparation: Ensure the chemical fume hood is functioning correctly and is free of clutter.

-

Weighing/Measuring: If the compound is a solid, weigh it in the fume hood. If it is a liquid, measure the required volume using appropriate glassware within the fume hood.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the setup is secure.

-

Monitoring Reaction: Monitor the reaction for any signs of unexpected changes.

-

Waste Disposal: Dispose of all chemical waste in properly labeled containers according to institutional and local regulations.

-

Decontamination: Thoroughly decontaminate all glassware and work surfaces.

Fire and Explosion Hazards

Data on analogous compounds like 4-Bromobenzotrifluoride suggest that this class of chemicals can be flammable. Vapors may be heavier than air and could form explosive mixtures with air, especially upon intense heating.

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.

-

Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

-

Unsuitable Extinguishing Media: No limitations are specified for some analogs, but a water jet may be ineffective and spread the fire.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Logical Relationships in Chemical Synthesis

The synthesis of this compound would likely involve the reaction of a suitable brominated phenol precursor with a tetrafluoroethylene source or a related electrophilic fluorinating agent. The general logic of such a synthesis is depicted below.

Caption: A conceptual diagram of a possible synthetic route.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene. The protocols and data presented are based on established methodologies for similar fluorinated and sterically hindered aryl bromides and serve as a robust starting point for reaction optimization.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2][3][4] This reaction is of significant importance in the pharmaceutical industry for the construction of complex molecular scaffolds present in numerous drug candidates. The substrate, this compound, possesses a sterically demanding and electron-withdrawing ortho-substituent, which necessitates careful selection of the catalytic system to achieve high coupling efficiency.

Key Considerations for a Successful Coupling

The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling, especially with challenging substrates. For sterically hindered and electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[5]

Catalyst and Ligand Selection: A variety of palladium catalysts can be effective. Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts like Pd₂(dba)₃ combined with a phosphine ligand. For ortho-substituted substrates, ligands such as SPhos, XPhos, or bulky trialkylphosphines (e.g., P(t-Bu)₃) have been shown to be effective.[6][7][8]

Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid.[7] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction rate and yield.

Solvent System: A mixture of an organic solvent and an aqueous solution is typically used. Common organic solvents include toluene, dioxane, and DMF. The aqueous phase is necessary to dissolve the inorganic base.[1]

Experimental Workflow

The general workflow for the Suzuki coupling reaction involves the careful assembly of reactants under an inert atmosphere, followed by heating and monitoring of the reaction progress.

References

- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]

Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is widely utilized in the pharmaceutical and materials science sectors due to its broad substrate scope and tolerance of various functional groups.[2] These application notes provide detailed protocols for the Buchwald-Hartwig amination of 1-Bromo-2-(1,1,2,2-tetrafluoroethoxy)benzene, a substrate featuring a sterically demanding and electron-withdrawing ortho-substituent. The tetrafluoroethoxy group introduces unique electronic and steric challenges, necessitating careful optimization of reaction conditions to achieve high yields.

The reaction proceeds via a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition to the aryl bromide. Subsequent coordination of the amine, deprotonation by a base, and reductive elimination from the palladium center forms the desired N-aryl amine and regenerates the active catalyst.[2][3] The selection of the appropriate ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the key steps of the catalytic cycle.[1][4]

Data Presentation: Reaction Parameter Optimization

The following tables summarize recommended starting conditions for the Buchwald-Hartwig amination of this compound with representative primary and secondary amines. These conditions are based on established protocols for structurally related ortho-substituted aryl bromides and serve as a robust starting point for optimization.

Table 1: Reaction Conditions for Coupling with Primary Amines

| Parameter | Condition | Notes |

| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Palladium(II) acetate (Pd(OAc)₂) are common and effective precatalysts. |

| Ligand | XPhos (2-4 mol%) or RuPhos (2-4 mol%) | Bulky biaryl phosphine ligands are crucial for high yields with sterically hindered substrates.[1][4] |

| Base | NaOtBu (1.4-1.6 equiv) or Cs₂CO₃ (1.5-2.0 equiv) | Sodium tert-butoxide is a strong base suitable for many couplings. Cesium carbonate is a milder alternative. |

| Solvent | Toluene or Dioxane (0.1-0.2 M) | Anhydrous and deoxygenated solvents are essential for optimal catalyst performance. |

| Temperature | 80-110 °C | The reaction temperature may require optimization depending on the specific amine. |

| Reaction Time | 12-24 hours | Monitor reaction progress by TLC or LC-MS. |

| Typical Yield | 70-95% | Yields are highly dependent on the specific amine and optimized conditions. |

Table 2: Reaction Conditions for Coupling with Secondary Amines

| Parameter | Condition | Notes |

| Palladium Precatalyst | [Pd(cinnamyl)Cl]₂ (1-2 mol%) or Pd₂(dba)₃ (1-2 mol%) | The cinnamyl palladium chloride dimer is often effective for couplings with secondary amines. |

| Ligand | BrettPhos (2-4 mol%) or Josiphos-type ligand (2-4 mol%) | These ligands have shown high efficacy in challenging amination reactions. |

| Base | LHMDS (1.5-2.0 equiv) or K₃PO₄ (2.0 equiv) | Lithium bis(trimethylsilyl)amide (LHMDS) is a strong, non-nucleophilic base. Potassium phosphate is a milder option. |

| Solvent | Toluene or t-BuOH (0.1-0.2 M) | The choice of solvent can significantly impact reaction rates and yields. |

| Temperature | 100-120 °C | Higher temperatures may be required for less reactive secondary amines. |

| Reaction Time | 18-36 hours | Sterically hindered secondary amines may require longer reaction times. |

| Typical Yield | 65-90% | Optimization is key to achieving high yields with challenging secondary amines. |

Experimental Protocols

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware should be oven-dried and cooled under an inert atmosphere before use. Solvents must be anhydrous and deoxygenated prior to use.

Protocol 1: General Procedure for the Amination with a Primary Amine (e.g., Aniline)

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aniline (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (0.01 mmol, 1 mol%)

-

XPhos (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

-

Anhydrous Toluene (10 mL)

-

Schlenk tube or sealed reaction vial

-

Magnetic stir bar

Procedure:

-

To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.

-